molecular formula C19H26N6O2 B1233773 Olomoucine II

Olomoucine II

Cat. No.: B1233773
M. Wt: 370.4 g/mol
InChI Key: NDUVSANREQEDRE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OLOMOUCINE II is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is an experimental drug primarily known for its potent inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Preparation Methods

The synthesis of OLOMOUCINE II involves multiple steps, starting with the preparation of the purine core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

OLOMOUCINE II undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

OLOMOUCINE II exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include CDK1, CDK2, and CDK5 .

Comparison with Similar Compounds

OLOMOUCINE II is similar to other CDK inhibitors, such as roscovitine and flavopiridol. it exhibits unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique combination of CDK inhibition and antiviral properties makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol

InChI

InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1

InChI Key

NDUVSANREQEDRE-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

Synonyms

olomoucine II

Origin of Product

United States

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